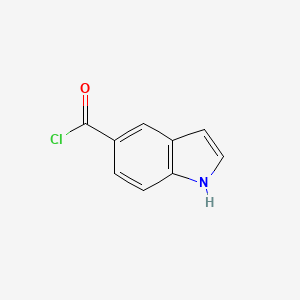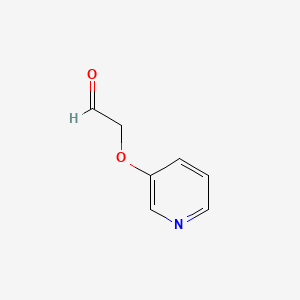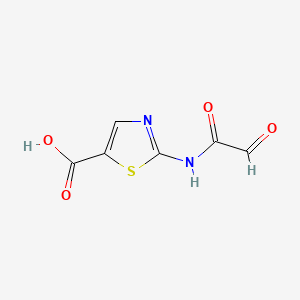
1H-インドール-5-カルボニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-5-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound 1H-Indole-5-carbonyl chloride is particularly notable for its role as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
科学的研究の応用
1H-Indole-5-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of indole-based compounds’ biological activities, including their roles as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
1H-Indole-5-carbonyl chloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1H-Indole-5-carbonyl chloride is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives . The nature of these interactions is complex and involves various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1H-Indole-5-carbonyl chloride has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-5-carbonyl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-5-carbonyl chloride change over time
Dosage Effects in Animal Models
The effects of 1H-Indole-5-carbonyl chloride vary with different dosages in animal models
Metabolic Pathways
1H-Indole-5-carbonyl chloride is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of 1H-Indole-5-carbonyl chloride within cells and tissues involve interactions with transporters or binding proteins . It can affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows: [ \text{1H-Indole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{1H-Indole-5-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 1H-Indole-5-carbonyl chloride often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions: 1H-Indole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1H-indole-5-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: It can be oxidized to 1H-indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
1H-Indole-5-carboxaldehyde: Formed from reduction.
1H-Indole-5-carboxylic acid: Formed from oxidation.
類似化合物との比較
1H-Indole-3-carbonyl chloride: Another indole derivative with similar reactivity but different substitution patterns.
1H-Indole-2-carbonyl chloride: Similar in structure but with the carbonyl group at a different position on the indole ring.
Uniqueness: 1H-Indole-5-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This uniqueness makes it valuable in synthesizing specific indole derivatives that are not easily accessible through other routes.
特性
IUPAC Name |
1H-indole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIAZZRZXXUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664638 |
Source


|
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161397-68-8 |
Source


|
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)



![Ethyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B575381.png)
![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine](/img/structure/B575391.png)

